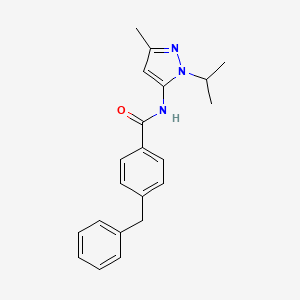

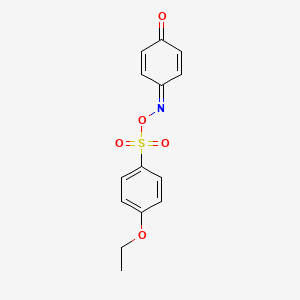

4-(Morpholin-4-ylcarbonyl)-1,2,5-oxadiazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(Morpholin-4-carbonyl)phenylboronic acid” is a related compound . It has a molecular formula of C11H14BNO4 . Another related compound is “4-(Morpholin-4-ylcarbonyl)benzonitrile” with a molecular formula of C12H12N2O2 and a molecular weight of 216.24 .

Synthesis Analysis

A strategy was proposed for the synthesis of new morpholine derivatives bearing nitrile, amine, ester, phosphonate, or ketone functions. All compounds were successfully synthesized in high yields starting from easily available reactants through a two-step process involving a Mannich reaction followed by Michael addition reaction under mild conditions .

Molecular Structure Analysis

The molecular structure of “4-(Morpholin-4-carbonyl)phenylboronic acid” has been validated by experts and users . The molecular structure of “4-(Morpholin-4-ylcarbonyl)benzonitrile” has also been confirmed .

Chemical Reactions Analysis

While specific chemical reactions involving “4-(Morpholin-4-ylcarbonyl)-1,2,5-oxadiazol-3-amine” were not found, related compounds such as “4-(Morpholin-4-ylcarbonyl)benzonitrile” are available for purchase for proteomics research applications .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Morpholin-4-ylcarbonyl)benzonitrile” include a molecular weight of 216.24 and a solid form .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Several studies have synthesized derivatives of 1,2,5-oxadiazole and explored their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized triazole derivatives using morpholine or methyl piperazine and found good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). Similarly, Samreen Gul et al. (2017) prepared a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which showed activity against selected microbial species (Gul et al., 2017). These studies highlight the potential of 4-(Morpholin-4-ylcarbonyl)-1,2,5-oxadiazol-3-amine derivatives in developing new antimicrobial agents.

Applications in Organic Electronics

In the field of material science, the derivatives of 4-(Morpholin-4-ylcarbonyl)-1,2,5-oxadiazol-3-amine have been utilized in the development of high-efficiency OLEDs. Thanikachalam et al. (2017) designed molecules with a hybridized local and charge transfer state, leading to high photoluminescence efficiency and exciton utilization in non-doped OLEDs (Thanikachalam et al., 2017). This research demonstrates the versatility of 1,2,5-oxadiazole derivatives in the creation of next-generation organic electronic materials.

Catalysis and Synthetic Applications

Derivatives of 4-(Morpholin-4-ylcarbonyl)-1,2,5-oxadiazol-3-amine have also been studied for their roles in catalysis and synthetic organic chemistry. For example, Stauffer et al. (2000) described a catalytic system for the amination of aryl chlorides using a Pd(0) precursor and a dihydroimidazoline carbene ligand, achieving high turnover numbers at room temperature. This system highlights the potential of morpholine derivatives in facilitating mild and efficient synthetic transformations (Stauffer et al., 2000).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Morpholine derivatives have been known to interact with various targets, including enzymes like cathepsin f

Mode of Action

Morpholine derivatives often interact with their targets through hydrogen bonding and other non-covalent interactions . The compound’s interaction with its targets may lead to changes in the target’s function, which can have downstream effects on cellular processes.

Biochemical Pathways

Given the potential interaction with enzymes like cathepsin f , it’s plausible that the compound could influence pathways related to protein degradation and other processes regulated by this enzyme.

Pharmacokinetics

Morpholine derivatives are generally known for their good bioavailability and brain penetration . These properties can be influenced by factors such as the compound’s chemical structure and the physiological conditions of the body.

Result of Action

Based on the potential interaction with enzymes like cathepsin f , the compound could potentially influence processes such as protein degradation, which could have various downstream effects on cellular function.

properties

IUPAC Name |

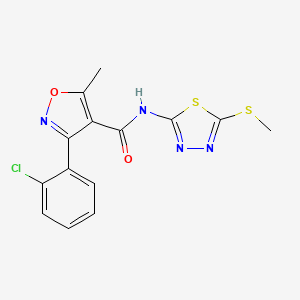

(4-amino-1,2,5-oxadiazol-3-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c8-6-5(9-14-10-6)7(12)11-1-3-13-4-2-11/h1-4H2,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPKLYSEDDBERI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NON=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Morpholine-4-carbonyl)-1,2,5-oxadiazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2752618.png)

![1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B2752621.png)

![6-Ethenylindolo[3,2-b]quinoxaline](/img/structure/B2752623.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752628.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2752633.png)

![5-(2-(4-fluorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2752637.png)